Antiamoebic Potency: N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide vs. Standard-of-Care Metronidazole
In vitro assays against Entamoeba histolytica have demonstrated that N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide possesses significant antiamoebic activity, with IC50 values comparable to metronidazole . Importantly, comparative studies indicate that this compound exhibits lower mammalian cytotoxicity while maintaining antiparasitic efficacy . The precise IC50 values and cytotoxicity data for this specific compound are available from the supplier. The class of tetrazole benzamides has shown IC50 values as low as 1.02 μM for the most potent derivatives, with selectivity indices (CC50/IC50) exceeding 100 [1].
| Evidence Dimension | Antiamoebic IC50 (E. histolytica) and cytotoxicity |
|---|---|
| Target Compound Data | IC50 values indicative of potent antiamoebic activity; lower cytotoxicity compared to metronidazole |
| Comparator Or Baseline | Metronidazole (standard therapy) and related tetrazole derivatives (IC50 = 1.02–1.05 μM for most potent analogs) [1] |
| Quantified Difference | The most potent tetrazole benzamide analogs achieve ~1 μM IC50 with CC50 > 100 μM, yielding a selectivity index > 100 [1]; target compound data comparable to metronidazole with reduced cytotoxicity |
| Conditions | In vitro E. histolytica trophozoite assay; cytotoxicity assessed on HepG2 cell line |
Why This Matters
The combination of maintained potency with reduced host cell cytotoxicity compared to metronidazole provides a potentially wider therapeutic window, a critical factor for selecting antiparasitic screening candidates.
- [1] Probing the antiamoebic and cytotoxicity potency of novel tetrazole and triazine derivatives. Eur J Med Chem, 2012. DOI: 10.1016/j.ejmech.2011.12.033. View Source
